

# An In-depth Technical Guide to 2,3,5-Trifluorobenzaldehyde

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## Compound of Interest

Compound Name: 2,3,5-Trifluorobenzaldehyde

Cat. No.: B144080

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## Introduction: The Strategic Importance of Fluorination in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the incorporation of fluorine atoms into organic scaffolds is a cornerstone strategy for modulating molecular properties. The unique physicochemical effects of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. **2,3,5-Trifluorobenzaldehyde** emerges as a highly valuable and versatile building block in this context. Its trifluorinated phenyl ring, combined with the reactive aldehyde functionality, offers a dual platform for sophisticated molecular engineering. This guide provides an in-depth examination of the core physical and chemical properties of **2,3,5-Trifluorobenzaldehyde**, offering field-proven insights and protocols for its effective use in research and development.

## Core Physicochemical Properties

A thorough understanding of a reagent's fundamental properties is the bedrock of successful and reproducible synthesis. The physical constants of **2,3,5-Trifluorobenzaldehyde** dictate its handling, reaction conditions, and purification strategies.

## Identification and Structural Characteristics

- IUPAC Name: **2,3,5-Trifluorobenzaldehyde**

- CAS Number: 126202-23-1
- Molecular Formula:  $C_7H_3F_3O$ [\[1\]](#)
- Molecular Weight: 160.09 g/mol
- Structure:

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Caption: Chemical structure of **2,3,5-Trifluorobenzaldehyde**.

## Tabulated Physical Data

The following table summarizes the key physical properties of **2,3,5-Trifluorobenzaldehyde**, which are essential for process design, safety assessments, and purification protocols.

Property	Value	Source(s)
Appearance	Colorless to light yellow liquid	<a href="#">[2]</a>
Boiling Point	165 °C (at atmospheric pressure)	<a href="#">[3]</a>
Melting Point	< 25 °C (Not explicitly found, inferred)	<a href="#">[4]</a>
Density	1.407 g/mL at 25 °C	
Refractive Index ( $n_{20/D}$ )	1.478	<a href="#">[3]</a>
Flash Point	57.8 °C (136.0 °F) - Closed Cup	
Enthalpy of Vaporization	37.975 kJ/mol (at boiling point)	<a href="#">[3]</a>
Solubility	Immiscible with water; soluble in common organic solvents (e.g., DMSO, alcohols, ethers, halogenated hydrocarbons).	<a href="#">[5]</a> <a href="#">[6]</a>

Insight: The relatively high boiling point and density are characteristic of fluorinated aromatic compounds, resulting from increased molecular weight and strong intermolecular forces. The flash point of 57.8 °C classifies it as a flammable liquid, necessitating careful handling away from ignition sources. While a precise melting point is not documented, related isomers are liquids at room temperature, and it is field experience that this compound is handled as a liquid under standard laboratory conditions.<sup>[4]</sup><sup>[7]</sup>

## Spectroscopic Profile: The Fingerprint of a Molecule

Spectroscopic analysis is non-negotiable for identity confirmation and purity assessment. Below is a summary of the expected spectral data for **2,3,5-Trifluorobenzaldehyde**.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While a definitive, published spectrum for the 2,3,5-isomer is not readily available, its NMR profile can be reliably predicted based on established principles of fluorine's electronic effects and data from analogous structures.<sup>[8]</sup><sup>[9]</sup>

Predicted NMR Data (in CDCl<sub>3</sub>)

Nucleus	Predicted Chemical Shift ( $\delta$ , ppm)	Key Couplings (J, Hz)	Rationale & Causality
$^1\text{H}$ NMR	~10.2 (s, 1H)	-	The aldehyde proton is highly deshielded and typically appears as a singlet.
	~7.5-7.8 (m, 2H)	$J(\text{H},\text{F}) \approx 2\text{-}10\text{ Hz}$	The two aromatic protons are deshielded by the aldehyde and fluorine atoms and will show complex splitting due to H-H and H-F coupling.
$^{13}\text{C}$ NMR	~188-192	-	The aldehyde carbonyl carbon is significantly deshielded.
	~110-165	$J(\text{C},\text{F}) \approx 240\text{-}270\text{ Hz}$ (direct); 15-30 Hz (geminal); 2-10 Hz (meta/para)	The six aromatic carbons will appear as doublets or triplets of doublets due to C-F coupling. Carbons directly bonded to fluorine will exhibit large one-bond coupling constants.

|  $^{19}\text{F}$  NMR | -110 to -170 |  $J(\text{F},\text{F}) \approx 5\text{-}20\text{ Hz}$ ;  $J(\text{F},\text{H}) \approx 2\text{-}10\text{ Hz}$  | The three distinct fluorine atoms will appear in the typical aromatic fluorine region, showing coupling to each other and to the aromatic protons.[\[10\]](#)[\[11\]](#) |

Insight: The true utility of NMR lies not just in confirming presence, but in assessing purity. The absence of signals in the aliphatic region (0.5-4.0 ppm), apart from potential solvent impurities, is a key indicator of compound integrity.  $^{19}\text{F}$  NMR is particularly powerful for fluorinated compounds, as the wide chemical shift range and sensitivity make it an excellent tool for identifying isomers and fluorine-containing impurities.

## Infrared (IR) Spectroscopy

The IR spectrum provides a rapid diagnostic for the key functional groups.

- $\sim 1700\text{-}1720\text{ cm}^{-1}$  (strong, sharp): This is the characteristic  $\text{C}=\text{O}$  stretch of the aromatic aldehyde. Its position and intensity are primary identifiers.
- $\sim 2820\text{ cm}^{-1}$  and  $\sim 2720\text{ cm}^{-1}$  (medium, sharp): These two peaks are the Fermi resonance doublet for the aldehyde  $\text{C-H}$  stretch, a definitive feature for aldehydes.
- $\sim 1100\text{-}1300\text{ cm}^{-1}$  (strong, broad): This region will contain multiple strong  $\text{C-F}$  stretching vibrations, confirming the fluorination of the aromatic ring.
- $\sim 1450\text{-}1600\text{ cm}^{-1}$ : Aromatic  $\text{C}=\text{C}$  stretching vibrations.

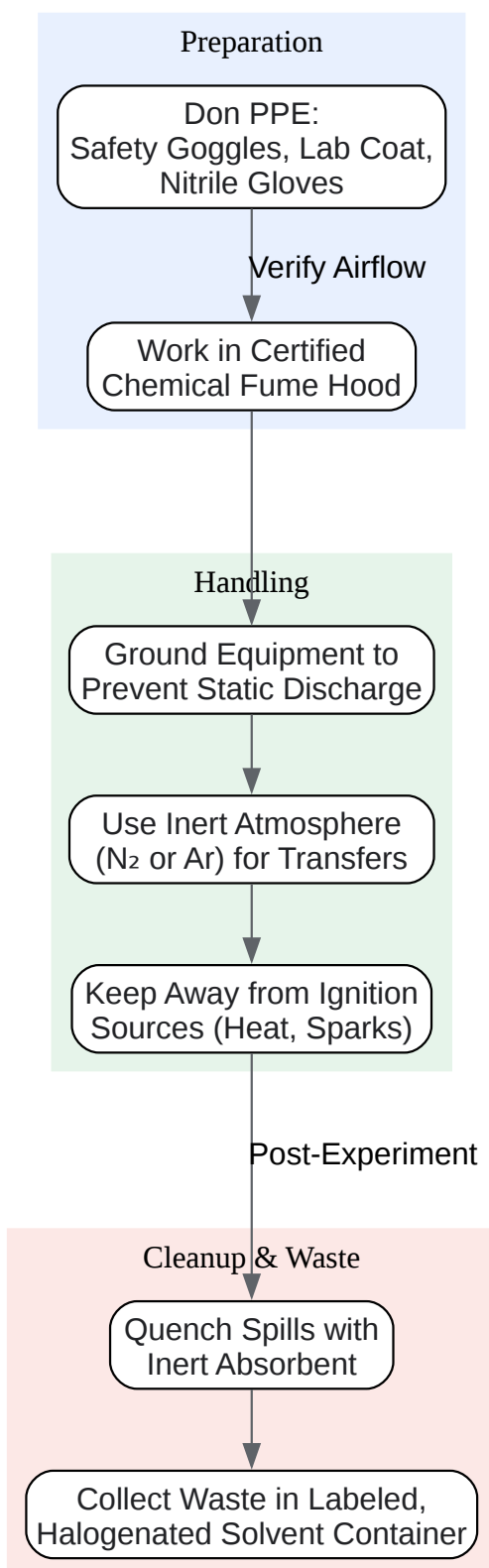
A reference ATR-IR spectrum is available for confirmation.[\[2\]](#)[\[12\]](#)

## Handling, Storage, and Quality Control Protocols

As a Senior Application Scientist, I cannot overstate the importance of rigorous, self-validating protocols. The safety and success of any experiment begin here.

## Safety and Handling Workflow

**2,3,5-Trifluorobenzaldehyde** is a flammable liquid and an irritant. Adherence to a strict handling protocol is mandatory.



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Caption: Mandatory workflow for the safe handling of **2,3,5-Trifluorobenzaldehyde**.

#### Protocol Steps:

- **Personal Protective Equipment (PPE):** Always wear chemical safety goggles, a flame-retardant lab coat, and nitrile gloves.[\[13\]](#)
- **Ventilation:** All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[\[14\]](#)
- **Ignition Sources:** Ensure the work area is free of heat, sparks, and open flames. Use spark-proof equipment and ground all containers during transfers to prevent static discharge.[\[15\]](#)
- **Storage:** Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, well-ventilated area designated for flammable liquids.[\[15\]](#) It should be stored away from strong oxidizing agents, bases, and reducing agents.[\[15\]](#)

## Quality Control (QC) Protocol

Verifying the purity of the starting material is critical for reaction stoichiometry and minimizing side-product formation. A multi-step QC analysis is recommended.

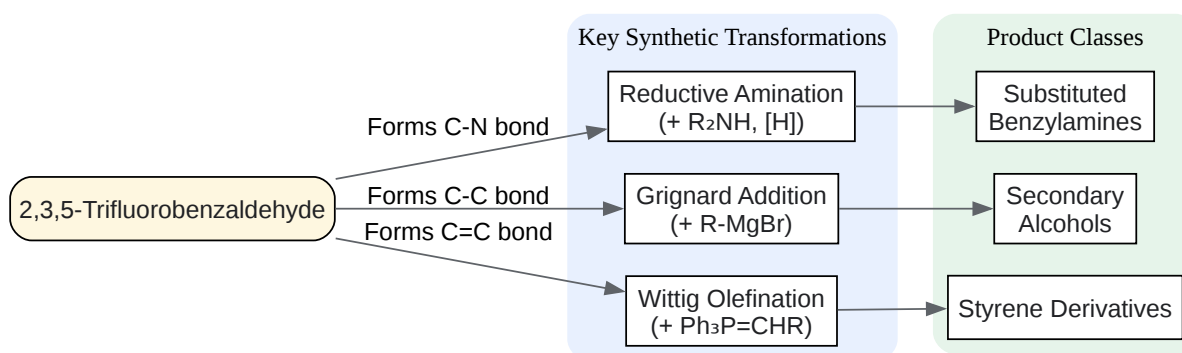
#### Typical QC Workflow:

- **Gas Chromatography (GC):**
  - **Purpose:** To determine the purity percentage and detect volatile impurities.
  - **Method:** Use a non-polar capillary column (e.g., DB-1 or DB-5). A typical temperature program would be: 50 °C hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min.
  - **Validation:** The primary peak should correspond to >97% of the total integrated area.
- **NMR Spectroscopy (<sup>1</sup>H and <sup>19</sup>F):**
  - **Purpose:** To confirm structural identity and detect isomeric or non-volatile impurities.
  - **Method:** Dissolve ~10-20 mg of the sample in 0.6 mL of CDCl<sub>3</sub>. Acquire <sup>1</sup>H and <sup>19</sup>F spectra.

- Validation: The  $^1\text{H}$  spectrum should show only the expected aromatic and aldehyde protons. The  $^{19}\text{F}$  spectrum is highly sensitive to isomeric impurities, which would appear as a separate set of signals.
- Water Content (Karl Fischer Titration):
  - Purpose: To quantify water content, which can interfere with moisture-sensitive reactions (e.g., Grignard additions).
  - Validation: For most applications, a water content of  $<0.05\%$  (500 ppm) is acceptable.

## Applications in Synthesis: A Versatile Synthron

The reactivity of **2,3,5-Trifluorobenzaldehyde** can be logically divided into two domains: reactions at the aldehyde and potential modifications of the aromatic ring. The electron-withdrawing nature of the fluorine atoms activates the aldehyde carbonyl towards nucleophilic attack.



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Caption: Common reaction pathways involving the aldehyde group.

Field Insights:



- **Reductive Amination:** This is a highly reliable method for introducing nitrogen-containing moieties, crucial for synthesizing many pharmaceutical scaffolds. The reaction proceeds by forming an intermediate iminium ion, which is then reduced in situ by reagents like sodium triacetoxyborohydride (STAB).
- **Grignard and Organolithium Additions:** These classic carbon-carbon bond-forming reactions proceed efficiently to yield secondary alcohols. The resulting alcohol can then be used in further transformations, such as oxidation to a ketone or substitution reactions.[7]
- **Nucleophilic Aromatic Substitution ( $S_NAr$ ):** While the aldehyde is the more reactive site, the trifluorinated ring can undergo  $S_NAr$  reactions under forcing conditions with potent nucleophiles (e.g., alkoxides, thiolates). The fluorine atoms activate the ring towards attack, but the substitution pattern is complex and may lead to mixtures of products. This pathway is less common but offers a route to further functionalize the aromatic core.

## Conclusion

**2,3,5-Trifluorobenzaldehyde** is more than a simple reagent; it is an enabling tool for the synthesis of complex, high-value molecules. Its well-defined physical properties, predictable spectroscopic profile, and versatile reactivity make it a reliable choice for researchers in drug development and materials science. By adhering to the rigorous handling, storage, and QC protocols outlined in this guide, scientists can confidently and safely leverage the unique advantages conferred by its trifluorinated structure to advance their research objectives.

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